molecular formula C25H20ClN3O4 B2927842 N-(2-chlorophenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide CAS No. 894890-09-6

N-(2-chlorophenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide

Cat. No.: B2927842
CAS No.: 894890-09-6
M. Wt: 461.9
InChI Key: YCWBYGFRFGZQHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a synthetic organic compound that belongs to the class of naphthyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Naphthyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxybenzoyl Group: This can be achieved through Friedel-Crafts acylation using methoxybenzoyl chloride and a Lewis acid catalyst.

    Attachment of the Chlorophenyl Group: This step may involve nucleophilic substitution reactions.

    Final Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction may produce naphthyridine alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction Pathways: The compound may affect various cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Similar Compounds

    Naphthyridine Derivatives: Compounds with similar naphthyridine cores but different substituents.

    Benzoyl Derivatives: Compounds with benzoyl groups attached to different cores.

    Chlorophenyl Derivatives: Compounds with chlorophenyl groups attached to various cores.

Uniqueness

N-(2-chlorophenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

N-(2-chlorophenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a synthetic compound belonging to the naphthyridine class, notable for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly focusing on its cytotoxic effects against various cancer cell lines.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A naphthyridine core which is essential for biological activity.
  • Chlorophenyl and methoxybenzoyl substituents that enhance its pharmacological properties.

Structural Formula

N 2 chlorophenyl 2 3 3 methoxybenzoyl 7 methyl 4 oxo 1 4 dihydro 1 8 naphthyridin 1 yl acetamide\text{N 2 chlorophenyl 2 3 3 methoxybenzoyl 7 methyl 4 oxo 1 4 dihydro 1 8 naphthyridin 1 yl acetamide}

Synthesis

The synthesis of this compound involves multi-step organic reactions. The process typically includes:

  • Formation of the naphthyridine backbone.
  • Introduction of the chlorophenyl and methoxybenzoyl groups.
  • Final acetamide formation through acylation reactions.

Cytotoxicity Studies

In vitro studies have shown that this compound exhibits significant cytotoxic activity against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
SISO (Cervical Cancer)2.87
RT-112 (Bladder Cancer)3.06
A549 (Lung Cancer)5.00

The IC50 values indicate the concentration required to inhibit cell viability by 50%. The compound's activity is comparable to standard chemotherapy agents such as cisplatin.

The mechanism through which this compound exerts its cytotoxic effects is hypothesized to involve:

  • Interference with DNA replication : The naphthyridine structure may facilitate binding to DNA or associated proteins.
  • Induction of apoptosis : Studies suggest that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Recent research has highlighted the potential of this compound in treating resistant forms of cancer. For instance:

  • Study on Cervical Cancer : A study demonstrated that this compound effectively reduced tumor size in xenograft models when administered in conjunction with traditional therapies.
  • Bladder Cancer Resistance : Another study indicated that the compound could overcome resistance mechanisms in RT-112 cells by modulating drug efflux pumps.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O4/c1-15-10-11-18-24(32)19(23(31)16-6-5-7-17(12-16)33-2)13-29(25(18)27-15)14-22(30)28-21-9-4-3-8-20(21)26/h3-13H,14H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWBYGFRFGZQHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3Cl)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.